2-(2,4-Dichlorophenoxy)propanal

Übersicht

Beschreibung

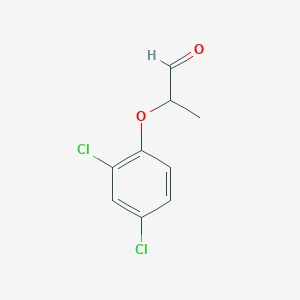

2-(2,4-Dichlorophenoxy)propanal is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(2,4-Dichlorophenoxy)propanal typically involves the reaction of 2,4-dichlorophenol with propanal derivatives. The compound is characterized by its molecular formula and a molecular weight of approximately 203.06 g/mol. Its structural configuration allows for interactions with various biological targets, making it valuable in research.

Agricultural Applications

Herbicide Development

- This compound is an intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. Its efficacy in controlling weed populations has made it a focus in agricultural chemistry.

- The compound serves as a precursor to 2-(2,4-dichlorophenoxy)propionic acid, which is utilized in the formulation of herbicides like fenoxaprop-p-ethyl.

Case Study: Efficacy in Weed Management

- In trials conducted on rice paddies, formulations containing this compound demonstrated significant reductions in weed biomass compared to untreated controls. The results indicated a potential for integrating this compound into sustainable agricultural practices.

Pharmaceutical Applications

Antiparasitic Activity

- Recent studies have highlighted the potential of this compound as an inhibitor of the CYP51 enzyme in Trypanosoma cruzi, the causative agent of Chagas disease. By disrupting sterol biosynthesis, the compound can impede parasite proliferation.

| Parameter | Value |

|---|---|

| Molecular Target | CYP51 |

| Mechanism of Action | Inhibition of sterol biosynthesis |

| Result | Reduced growth of T. cruzi |

Case Study: In Vitro Studies

- An in vitro study demonstrated that treatment with this compound led to a significant decrease in T. cruzi viability over a 72-hour period. The IC50 value was determined to be approximately 15 µM, indicating potent antiparasitic activity.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile:

- The compound has been associated with adverse effects similar to those observed with other chlorinated phenoxy compounds. Reports indicate potential risks related to renal and endocrine system toxicity.

| Toxicity Parameter | Observation |

|---|---|

| Kidney Weight Increase | Noted in high-dose studies |

| Endocrine Disruption | Altered TSH levels observed |

Eigenschaften

Molekularformel |

C9H8Cl2O2 |

|---|---|

Molekulargewicht |

219.06 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)propanal |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-6H,1H3 |

InChI-Schlüssel |

OUYMWWKOMCFREK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=O)OC1=C(C=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.